molecular formula C6H13O9P B1210287 Fructose-6-phosphate CAS No. 643-13-0

Fructose-6-phosphate

Cat. No.: B1210287
CAS No.: 643-13-0
M. Wt: 260.14 g/mol
InChI Key: GSXOAOHZAIYLCY-HSUXUTPPSA-N
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Description

Fructose-6-Phosphate is a derivative of fructose, which has been phosphorylated at the 6-hydroxy group. It is a key intermediate in the glycolysis metabolic pathway and is produced by the isomerization of glucose-6-phosphate. This compound plays a crucial role in cellular metabolism and energy production .

Mechanism of Action

Target of Action

Fructose-6-phosphate (F6P) is a key intermediate in the glycolytic pathway and interacts with several enzymes within cells . The primary targets of F6P include:

Mode of Action

F6P is produced by the isomerization of glucose-6-phosphate, catalyzed by the enzyme glucose-6-phosphate isomerase . It can then be further phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase . This conversion is a key regulatory step in the glycolytic pathway, controlling the rate of glucose metabolism .

Biochemical Pathways

F6P plays a crucial role in the glycolytic pathway, which is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP . F6P is also involved in the gluconeogenesis pathway, where it is converted back to glucose .

Pharmacokinetics

It is known that f6p can substitute for glucose-6-phosphate and is sufficient to maintain reductase activity of 11β-hsd1 in isolated microsomes .

Result of Action

The action of F6P in the glycolytic pathway results in the production of energy in the form of ATP . In the gluconeogenesis pathway, it contributes to the production of glucose, thus helping to maintain blood glucose levels .

Action Environment

The action of F6P is influenced by various environmental factors within the cell. For instance, the activity of the enzymes that F6P interacts with can be regulated by other molecules in the cell, such as ATP and AMP, which serve as indicators of the cell’s energy demand . Hormonal signaling pathways can also influence the regulation of these enzymes .

Biochemical Analysis

Biochemical Properties

Fructose-6-phosphate is involved in several biochemical reactions. It is produced by the isomerization of glucose-6-phosphate, catalyzed by the enzyme phosphoglucose isomerase . This compound is further phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase-1 . This compound interacts with various enzymes and proteins, including phosphofructokinase-2, which converts it to fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1 . These interactions are crucial for regulating the glycolytic flux and maintaining cellular energy balance.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in glycolysis, where it is converted to fructose-1,6-bisphosphate, leading to the production of pyruvate and ATP . This compound also affects the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate . Additionally, this compound is involved in the regulation of insulin signaling and glucose homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with enzymes and proteins. It acts as a substrate for phosphoglucose isomerase and phosphofructokinase-1, facilitating the conversion of glucose-6-phosphate to fructose-1,6-bisphosphate . This compound also interacts with phosphofructokinase-2, leading to the formation of fructose-2,6-bisphosphate, which allosterically activates phosphofructokinase-1 and enhances glycolytic flux . These interactions are essential for maintaining cellular energy production and metabolic homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature . Long-term studies have shown that this compound can influence cellular function by modulating enzyme activities and metabolic pathways . In vitro and in vivo studies have demonstrated its role in regulating glucose metabolism and insulin signaling over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance glycolytic flux and improve glucose homeostasis . High doses can lead to adverse effects, including hyperinsulinemia and metabolic dysregulation . These findings highlight the importance of dosage optimization in therapeutic applications involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . In glycolysis, it is converted to fructose-1,6-bisphosphate by phosphofructokinase-1 . In gluconeogenesis, it is produced from fructose-1,6-bisphosphate by fructose-1,6-bisphosphatase . This compound also participates in the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported across the endoplasmic reticulum membrane by specific translocases . This compound can also be converted to glucose-6-phosphate and transported via glucose transporters . The distribution of this compound within cells is crucial for its metabolic functions and regulatory roles.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and the endoplasmic reticulum . Its subcellular localization is essential for its activity and function in metabolic pathways. The presence of this compound in the endoplasmic reticulum is particularly important for its role in glucocorticoid activation and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fructose-6-Phosphate can be synthesized through the isomerization of glucose-6-phosphate using the enzyme phosphoglucose isomerase. This reaction is reversible and occurs under physiological conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through enzymatic processes involving phosphoglucose isomerase. The process involves the conversion of glucose-6-phosphate to this compound in a controlled environment to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fructose-6-Phosphate has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in glycolysis and its ability to regulate the pathway through its conversion to fructose-1,6-bisphosphate. This regulatory function is crucial for maintaining cellular energy balance and metabolic flux .

Properties

IUPAC Name

[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GSXOAOHZAIYLCY-HSUXUTPPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O
Source PubChem
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Molecular Formula

C6H13O9P
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DSSTOX Substance ID

DTXSID80904350
Record name Fructose, 6-(dihydrogen phosphate)
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Molecular Weight

260.14 g/mol
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Physical Description

Very soluble in water; [Merck Index], Solid
Record name Fructose-6-phosphate
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Record name Fructose 6-phosphate
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Solubility

911 mg/mL
Record name Fructose 6-phosphate
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CAS No.

643-13-0, 6814-87-5
Record name Fructose 6-phosphate
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Record name FRUCTOSE 6-PHOSPHATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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